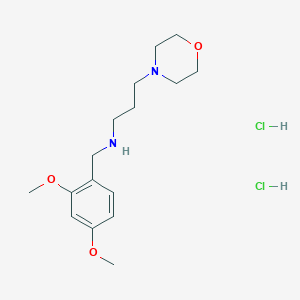
N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as Flibanserin, is a drug that has been approved by the FDA for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. Flibanserin is a non-hormonal drug that works by targeting neurotransmitters in the brain to increase sexual desire.
作用機序
N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride works by targeting neurotransmitters in the brain, specifically serotonin, dopamine, and norepinephrine. By increasing levels of these neurotransmitters, N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride can help to increase sexual desire in women with HSDD.
Biochemical and Physiological Effects:
N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been shown to have several biochemical and physiological effects. It increases levels of dopamine and norepinephrine in the brain, leading to increased sexual desire. It also decreases levels of serotonin, which can help to reduce inhibitions and increase sexual arousal.
実験室実験の利点と制限
N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has several advantages for use in lab experiments. It is a non-hormonal drug, which makes it easier to study without the confounding effects of hormonal fluctuations. It is also relatively safe and well-tolerated, with few serious side effects. However, N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is only approved for use in premenopausal women with HSDD, which limits its potential applications in lab experiments.
将来の方向性
There are several potential future directions for research on N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride. One area of interest is the potential use of N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride in men with low sexual desire. Another area of interest is the potential use of N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride in combination with other drugs or therapies for the treatment of sexual dysfunction. Additionally, further research is needed to better understand the long-term safety and efficacy of N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride.
合成法
The synthesis of N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride involves several steps, including the condensation of 2,4-dimethoxybenzaldehyde with 4-morpholin-4-ylbutan-1-amine, followed by the reduction of the resulting Schiff base with sodium borohydride. The resulting compound is then treated with hydrochloric acid to yield N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride dihydrochloride.
科学的研究の応用
N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been the subject of extensive scientific research, with studies focusing on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One study found that N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride increases levels of dopamine and norepinephrine in the brain, leading to increased sexual desire. Another study found that N-(2,4-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride can improve sexual function and satisfaction in women with HSDD.
特性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.2ClH/c1-19-15-5-4-14(16(12-15)20-2)13-17-6-3-7-18-8-10-21-11-9-18;;/h4-5,12,17H,3,6-11,13H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAJROUYHRKPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCCN2CCOCC2)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B5494713.png)

![9-(3-fluorophenyl)-12-imino-10,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile](/img/structure/B5494724.png)
![N-(2-ethoxy-5-{[(2-fluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5494729.png)
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N,2,7-trimethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5494733.png)
![2-{[(4aS*,8aR*)-1-(4-hydroxybutyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}benzonitrile](/img/structure/B5494759.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5494760.png)
![3-({[3-(acetylamino)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5494768.png)
![5-bromo-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5494782.png)
![3-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-1H-indole](/img/structure/B5494783.png)
![2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5494790.png)
![N-{2-[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B5494804.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5494808.png)
![5-amino-3-{1-cyano-2-[5-(4-methoxy-2-nitrophenyl)-2-furyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5494819.png)